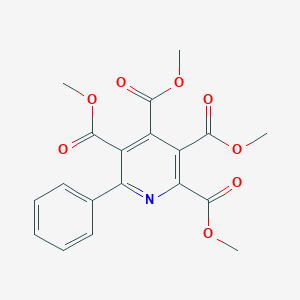
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate is a chemical compound with the molecular formula C19H19NO8 It is a derivative of pyridine, characterized by the presence of four carboxylate groups and a phenyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate typically involves the cycloaddition of alkynes and nitriles. One common method is the iron-cobalt-catalyzed heterotrimerization of alkynes and nitriles. The reaction is carried out in a solvent such as toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tetramethyl 2,3,5,6-pyrazinetetracarboxylate: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Tetramethyl 1,6-dihydro-1-methyl-6-phenylpyridine-2,3,4,5-tetracarboxylate: A reduced form of the compound with a dihydropyridine ring.
Uniqueness: Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate is unique due to the presence of four carboxylate groups and a phenyl group on the pyridine ring, which imparts distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
4626-45-3 |
|---|---|
Molekularformel |
C19H17NO8 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate |
InChI |
InChI=1S/C19H17NO8/c1-25-16(21)11-12(17(22)26-2)14(10-8-6-5-7-9-10)20-15(19(24)28-4)13(11)18(23)27-3/h5-9H,1-4H3 |
InChI-Schlüssel |
XDGPJDYTQYYJHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC(=C1C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















